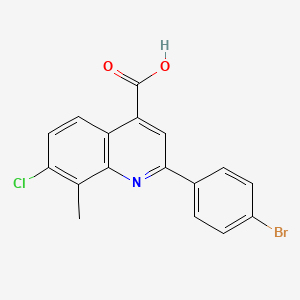

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with significant potential in various scientific fields. The compound features a quinoline core substituted with bromine, chlorine, and methyl groups, making it a versatile molecule for chemical synthesis and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove halogen substituents or reduce double bonds.

Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)-7-chloroquinoline-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but without the chlorine atom, leading to different chemical properties.

7-Chloro-8-methylquinoline-4-carboxylic acid: Lacks the bromophenyl group, resulting in distinct reactivity and applications.

Uniqueness: 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Biologische Aktivität

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, identified by CAS number 588696-21-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its anticancer and antibacterial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core with various substituents that influence its biological properties. The compound's molecular formula is .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and urinary bladder cancer (T-24).

- Mechanism of Action : The compound is believed to exert its anticancer effects through inhibition of specific kinases involved in cell cycle regulation and apoptosis. For example, related quinoline derivatives have shown to arrest the cell cycle at the G1 phase and induce apoptosis in cancer cells .

- Case Study : A study evaluating the cytotoxicity of a structurally similar compound showed IC50 values of 168.78 µM against MCF-7 cells, indicating significant antiproliferative activity. The compound induced apoptosis more effectively than doxorubicin, a standard chemotherapeutic agent .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied.

- Efficacy Against Bacteria : Related compounds have shown moderate to significant antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM against strains like Staphylococcus aureus and Streptococcus agalactiae .

- Structure-Activity Relationship : The presence of specific functional groups, such as the carboxylic acid moiety, has been found crucial for maintaining antibacterial activity. Compounds lacking this group exhibited significantly reduced activity .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 168.78 | Apoptosis induction |

| Compound B | T-24 | 257.87 | G1 phase arrest |

Table 2: Antibacterial Activity Summary

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | S. aureus | 50 |

| Compound D | E. coli | 75 |

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTCJMYTDLEKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179915 | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-21-3 | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.